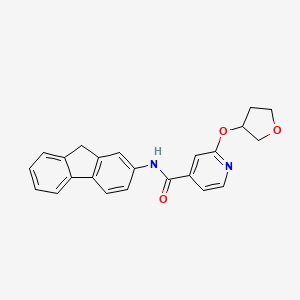
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as FIPI, is a small molecule inhibitor that has been studied for its potential use in scientific research. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a role in a variety of cellular processes including membrane trafficking, signal transduction, and cytoskeletal organization.
作用机制
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide works by inhibiting the activity of PLD, which is involved in the production of phosphatidic acid (PA). PA is a signaling molecule that plays a role in a variety of cellular processes including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting the activity of PLD, N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide disrupts the production of PA and thereby affects these cellular processes.
Biochemical and Physiological Effects:
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have a variety of biochemical and physiological effects. For example, N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. In addition, N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to affect the activity of other enzymes and signaling molecules in addition to PLD.
实验室实验的优点和局限性
One advantage of using N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to be effective in inhibiting the activity of PLD in a variety of cell types and experimental systems. However, one limitation of using N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is that it may have off-target effects on other enzymes and signaling molecules in addition to PLD.
未来方向
There are a number of future directions for research on N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One area of interest is in understanding the molecular mechanisms by which N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide inhibits the activity of PLD. In addition, further studies are needed to determine the optimal dosing and delivery methods for N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in different experimental systems. Finally, there is interest in exploring the potential therapeutic uses of N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in a variety of disease contexts including cancer, inflammation, and neurodegenerative diseases.
合成方法
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can be synthesized through a multi-step process involving the reaction of various chemicals including 2-isocyanoacetate, 9H-fluorene-2-carboxylic acid, and tetrahydrofuran-3-ol. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been used in a variety of scientific research applications including studies on cancer, inflammation, and neurodegenerative diseases. For example, N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to inhibit the growth and migration of cancer cells by disrupting the activity of PLD. In addition, N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been studied for its potential use in treating inflammation and neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
N-(9H-fluoren-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(16-7-9-24-22(13-16)28-19-8-10-27-14-19)25-18-5-6-21-17(12-18)11-15-3-1-2-4-20(15)21/h1-7,9,12-13,19H,8,10-11,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYJPHULLUNAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-fluoren-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2920777.png)
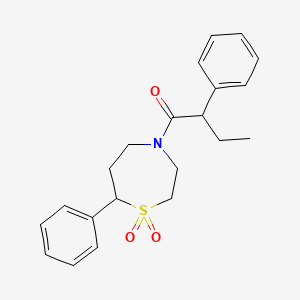
![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)
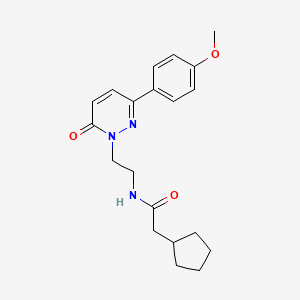
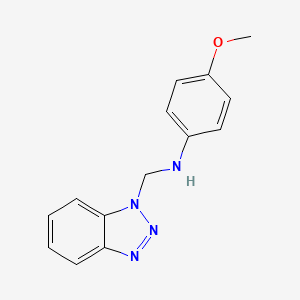
![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)
![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)



![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)
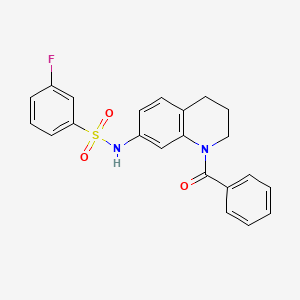
![(Z)-3-methoxy-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-4-carboxamide](/img/structure/B2920800.png)